molecular formula C22H18BNO2 B13144228 (6-(Diphenylamino)naphthalen-2-yl)boronic acid CAS No. 503299-18-1

(6-(Diphenylamino)naphthalen-2-yl)boronic acid

Cat. No.: B13144228
CAS No.: 503299-18-1
M. Wt: 339.2 g/mol
InChI Key: UWAZNSFCLKBMAE-UHFFFAOYSA-N
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Description

(6-(Diphenylamino)naphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a naphthalene ring substituted with a diphenylamino group. This compound is of interest in organic synthesis and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Diphenylamino)naphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(Diphenylamino)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(6-(Diphenylamino)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Diphenylamino)naphthalen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the diphenylamino group can participate in electronic interactions, enhancing the compound’s utility in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Diphenylamino)naphthalen-2-yl)boronic acid is unique due to the combination of the diphenylamino group and the naphthalene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Properties

CAS No.

503299-18-1

Molecular Formula

C22H18BNO2

Molecular Weight

339.2 g/mol

IUPAC Name

[6-(N-phenylanilino)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C22H18BNO2/c25-23(26)19-13-11-18-16-22(14-12-17(18)15-19)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25-26H

InChI Key

UWAZNSFCLKBMAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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